Product packaging for Dimethyl (p-methoxybenzylidene)malonate(Cat. No.:CAS No. 7443-25-6)

Dimethyl (p-methoxybenzylidene)malonate

Cat. No.: B1294992
CAS No.: 7443-25-6
M. Wt: 250.25 g/mol
InChI Key: JMFYZMAVUHNCPW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Malonate Derivatives in Synthetic Organic Chemistry

The journey of malonate derivatives began in the mid-19th century, a period that marked a revolutionary shift in chemistry from analysis to synthesis. nih.gov Malonic acid, a naturally occurring dicarboxylic acid, was first prepared in 1858. wikipedia.org Its derivatives, particularly esters like diethyl malonate and dimethyl malonate, soon proved to be exceptionally valuable in the burgeoning field of synthetic organic chemistry. britannica.com

The utility of these compounds stems from the reactivity of the central methylene (B1212753) (-CH2-) group, which is positioned between two electron-withdrawing carbonyl groups. This structural feature makes the methylene protons acidic and easily removable by a base. This discovery led to the development of cornerstone reactions such as the malonic ester synthesis . This reaction allows for the alkylation of malonic esters to create a wide range of substituted carboxylic acids after hydrolysis and decarboxylation. wikipedia.org

Another pivotal development was the Knoevenagel condensation , first reported by Emil Knoevenagel in the late 19th century. wikipedia.orgorganicreactions.org This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as dimethyl malonate, typically catalyzed by a weak base like piperidine (B6355638). wikipedia.orgamazonaws.com The product is often an α,β-unsaturated dicarbonyl compound, a versatile intermediate for further chemical transformations. wikipedia.org The synthesis of Dimethyl (p-methoxybenzylidene)malonate itself is a classic example of the Knoevenagel condensation. nih.gov Over the decades, these fundamental reactions have been refined, and malonate derivatives remain indispensable tools for constructing complex molecular architectures in pharmaceuticals, agrochemicals, and fragrances. researchgate.netwikipedia.org

Significance of this compound in Contemporary Chemical Research

In modern chemical research, this compound stands out due to its specific applications and synthetic utility. Its chemical structure, featuring a malonate core and a p-methoxybenzylidene group, imparts distinct properties that are exploited in various domains. ontosight.ai

One of its primary industrial applications is as a UV absorber and stabilizer . ontosight.aichemicalbook.com Marketed under trade names like Cyasorb UV 1988 and Sanduvor PR 25, it is incorporated into plastics and coatings to prevent degradation from ultraviolet light, thereby enhancing the durability and lifespan of materials such as PVC, polyesters, and polyamides. ontosight.aichemicalbook.com It is noted for being colorless and for not forming colored complexes with metal ions, which is a significant advantage in applications where color neutrality is critical. chemicalbook.com

In the realm of organic synthesis , the compound is a key intermediate. ontosight.ai The α,β-unsaturated system makes it an excellent precursor for Michael addition reactions, allowing for the introduction of various nucleophiles. nih.gov This reactivity is harnessed by chemists to build more complex molecular scaffolds. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai For instance, arylidene malonates are used to synthesize trisubstituted alkenes, which are precursors for various biologically active molecules. nih.gov

Scope of Academic Research on this compound

Academic research on this compound is multifaceted, exploring its synthesis, reactivity, and potential applications. A significant portion of the research focuses on optimizing its synthesis, often through the Knoevenagel condensation of dimethyl malonate with p-anisaldehyde (4-methoxybenzaldehyde). nih.gov Studies investigate various catalysts and reaction conditions to improve yields and develop more environmentally benign procedures. uwc.ac.za

Researchers also extensively study its role as a synthetic precursor. For example, it has been used in structure-activity relationship (SAR) studies to identify key structural features for biological activity. nih.gov In one study, a series of arylidene malonate analogs, including the p-methoxy derivative, were synthesized and evaluated as inhibitors of Toll-like receptor 4 (TLR4) signaling, indicating its utility in medicinal chemistry research for developing anti-inflammatory agents. nih.gov

Furthermore, detailed structural and spectroscopic characterization of the compound and its derivatives is a common subject of academic papers. Techniques such as 1H NMR, 13C NMR, mass spectrometry, and X-ray crystallography are used to elucidate its molecular structure and properties. nih.govnih.govnih.gov This fundamental data is crucial for understanding its reactivity and for its application in the synthesis of new and complex molecules. nih.gov

Compound Properties and Identifiers

The following tables provide a summary of the key properties and identifiers for this compound.

PropertyValue
Molecular FormulaC13H14O5 fda.gov
Molecular Weight250.25 g/mol fda.gov
IUPAC Namedimethyl 2-[(4-methoxyphenyl)methylidene]propanedioate nih.gov
Identifier TypeIdentifier
CAS Number7443-25-6 ontosight.ai
PubChem CID100478 nih.gov
ChemSpider ID90847 chemspider.com
UNIIVXO4D73WEH ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O5 B1294992 Dimethyl (p-methoxybenzylidene)malonate CAS No. 7443-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-[(4-methoxyphenyl)methylidene]propanedioate
Source PubChem
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InChI

InChI=1S/C13H14O5/c1-16-10-6-4-9(5-7-10)8-11(12(14)17-2)13(15)18-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFYZMAVUHNCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042328
Record name Dimethyl (p-methoxybenzylidene)malonate
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7443-25-6
Record name 1,3-Dimethyl 2-[(4-methoxyphenyl)methylene]propanedioate
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Record name Dimethyl (p-methoxybenzylidene)malonate
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Record name Propanedioic acid, 2-[(4-methoxyphenyl)methylene]-, 1,3-dimethyl ester
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Record name Dimethyl (p-methoxybenzylidene)malonate
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Record name Dimethyl (p-methoxybenzylidene)malonate
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Record name DIMETHYL (P-METHOXYBENZYLIDENE)MALONATE
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Synthetic Methodologies for Dimethyl P Methoxybenzylidene Malonate and Its Analogues

Knoevenagel Condensation Approaches to Arylidene Malonates

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene (B1212753) compound, in this case, dimethyl malonate, with a carbonyl compound, such as p-anisaldehyde, in the presence of a basic catalyst. wikipedia.org This reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the desired α,β-unsaturated product. wikipedia.org

A traditional and widely employed method for the synthesis of arylidene malonates, including dimethyl (p-methoxybenzylidene)malonate, utilizes piperidine (B6355638) as a catalyst. nih.govorganicreactions.org Piperidine, a secondary amine, acts as a weak base, which is crucial for deprotonating the dimethyl malonate to form a reactive enolate ion. wikipedia.org This enolate then attacks the carbonyl carbon of p-anisaldehyde.

The general mechanism involves the initial formation of an iminium ion from the reaction of piperidine with the aldehyde, which enhances the electrophilicity of the carbonyl carbon. semanticscholar.orgnih.gov The malonate enolate then adds to this iminium ion. Subsequent elimination of the piperidine catalyst and a molecule of water drives the reaction towards the formation of the stable conjugated system of this compound. nih.govresearchgate.net

This method is effective, and the synthesis of various arylidene malonates using piperidine catalysis has been reported with good yields. For instance, the reaction of commercially available dimethyl malonate with various aldehydes in the presence of piperidine can afford the corresponding arylidene malonates in yields ranging from 63% to 85%. nih.gov The reaction is typically carried out under reflux for several hours. nih.gov

Table 1: Examples of Piperidine-Catalyzed Knoevenagel Condensation This table is interactive. Click on the headers to sort.

Aldehyde Product Yield (%) Reference
p-Anisaldehyde This compound 66 nih.gov
Benzaldehyde Dimethyl benzylidenemalonate Not specified nih.govnih.gov
2-Nitrobenzaldehyde Dimethyl 2-(2-nitrobenzylidene)malonate 75 nih.gov
4-Chlorobenzaldehyde Dimethyl 2-(4-chlorobenzylidene)malonate 83 nih.gov
4-(Dimethylamino)benzaldehyde Dimethyl 2-(4-(dimethylamino)benzylidene)malonate 63 nih.gov

In recent years, the principles of green chemistry have prompted the development of more environmentally friendly catalytic systems for the Knoevenagel condensation, aiming to reduce the use of hazardous solvents and catalysts. tandfonline.comrsc.org

Hexadecyltrimethylammonium bromide (HTMAB), a cationic surfactant, has been explored as a catalyst for Knoevenagel condensations in aqueous media. Surfactants like HTMAB can form micelles in water, creating a microenvironment that can facilitate the reaction between organic substrates that are otherwise insoluble in water. This approach avoids the use of volatile organic solvents. While specific data for the synthesis of this compound using HTMAB is not detailed in the provided search results, the general principle involves the solubilization of the reactants within the hydrophobic core of the micelles, where the condensation reaction can proceed.

Immobilized enzymes and proteins are gaining traction as biocatalysts in organic synthesis due to their biodegradability and ability to function under mild conditions. Gelatine, a protein, has been successfully immobilized on a polymeric support and used as a catalyst for the Knoevenagel condensation between aldehydes and diethylmalonate. amazonaws.com The basic amino acid residues within the gelatine structure are thought to provide the necessary catalytic activity for the deprotonation of the malonate ester. amazonaws.com This system has been shown to be efficient for both aliphatic and aromatic aldehydes, with the catalyst being easily recoverable and reusable for multiple cycles without significant loss of activity. amazonaws.com Although the specific use of immobilized gelatine for the synthesis of the dimethyl ester has not been explicitly documented, the principle is applicable. The reactions are typically carried out at room temperature in a solvent like DMSO, and the products can be obtained in high purity and yield after a simple work-up procedure. amazonaws.com

Chemical Reactivity and Reaction Mechanisms of Dimethyl P Methoxybenzylidene Malonate

Mechanistic Investigations of Nucleophilic Additions

The electron-withdrawing nature of the two ester groups on the malonate moiety renders the β-carbon of the benzylidene group electrophilic and thus a prime target for nucleophilic attack. This electronic feature governs the compound's participation in several key addition reactions.

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction. In the context of dimethyl (p-methoxybenzylidene)malonate, a resonance-stabilized carbanion, known as a Michael donor, adds to the activated alkene, the Michael acceptor. organic-chemistry.org The reaction is thermodynamically controlled and is effective with a variety of nucleophiles. organic-chemistry.org

The general mechanism involves the deprotonation of an active methylene (B1212753) compound, such as dimethyl malonate itself, to form a stabilized enolate. chem-station.com This enolate then attacks the β-carbon of the this compound. The resulting intermediate is a new, strongly basic enolate which then typically deprotonates another molecule of the Michael donor, propagating the reaction. chem-station.com This process being nearly irreversible allows for the use of substoichiometric amounts of base. chem-station.com

Organocatalysis has emerged as a powerful tool for achieving asymmetric Michael additions. nih.govresearchgate.net Chiral catalysts, such as those derived from cinchona alkaloids or squaramides, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the product. nih.govrsc.org For instance, bifunctional organocatalysts containing both a Brønsted acid and a Lewis base moiety can activate both the nucleophile and the electrophile simultaneously, enhancing both reactivity and stereoselectivity. rsc.orgmdpi.com Heterobimetallic complexes, acting as both a Lewis acid and a Brønsted base, have also been employed to catalyze asymmetric Michael additions with high enantioselectivity. nih.govresearchgate.net

Table 1: Organocatalysts in the Asymmetric Michael Addition of Dimethyl Malonate to Nitroalkenes

Catalyst Type Nucleophile Electrophile Key Features
Cinchona-based thiourea Dimethyl malonate β-Nitrostyrene Bifunctional activation, high enantioselectivity. rsc.org
Squaramide Dimethyl malonate Racemic nitroalkene Kinetic resolution, high enantiomeric purity of the major diastereomer. nih.govsemanticscholar.org
Heterobimetallic (Ga-Na-BINOL) Dimethyl malonate 2-Cyclopenten-1-one Lewis acid/Brønsted base mechanism, high yield and enantiomeric excess. nih.govresearchgate.net

The aza-Michael reaction is a variation of the Michael addition where the nucleophile is an amine or an amine derivative. frontiersin.org This reaction is a powerful method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of β-amino carbonyl compounds and other nitrogen-containing molecules. acs.orgnih.gov The reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. frontiersin.org

Catalysis is often employed to facilitate the aza-Michael addition, with both Lewis acids and Brønsted acids being effective. ingentaconnect.com For example, copper complexes have been shown to be highly efficient in catalyzing the conjugate addition of aromatic amines and aza-heterocycles to α,β-unsaturated olefins. acs.org In some cases, the initial aza-Michael adduct can undergo a subsequent intramolecular cyclization, leading to the formation of heterocyclic structures like N-substituted pyrrolidones. frontiersin.orgnih.gov This cascade process is particularly useful for transforming an amine into a more complex, cyclic scaffold in a single step. nih.gov

Table 2: Catalytic Systems for Aza-Michael Additions

Catalyst Nucleophile Acceptor Type Reaction Conditions
Silica Supported Perchloric Acid Amines α,β-Unsaturated ketones, esters, nitriles Solvent-free, room temperature. ingentaconnect.com
Copper(I) Chloride/Ligand Aromatic amines, aza-heterocycles α,β-Unsaturated sulfones, nitriles, carbonyls Ambient temperature. acs.org
None (Cascade Reaction) Primary amines Itaconic acid/esters Ambient conditions, leads to cyclization. frontiersin.orgnih.gov

The Mukaiyama-Michael reaction is a Lewis acid-catalyzed conjugate addition of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a valuable tool for carbon-carbon bond formation, offering a way to perform crossed aldol-type reactions with high levels of control. wikipedia.orgprinceton.edu The use of silyl enol ethers as enolate equivalents is a key feature of this transformation. organic-chemistry.org

In recent years, organocatalysis has been successfully applied to the Mukaiyama-Michael reaction, providing an enantioselective pathway to the products. princeton.edunih.gov Chiral imidazolidinone catalysts, for example, can activate α,β-unsaturated aldehydes towards nucleophilic attack by silyl enol ethers through the formation of an iminium ion intermediate. princeton.edu This LUMO-lowering activation strategy allows the reaction to proceed with high enantioselectivity and under mild conditions. princeton.edu The stereochemical outcome of the reaction, whether syn or anti, can often be controlled by the choice of the silyl enol ether substrate. princeton.edu

Cyclization Reactions Involving this compound Analogues

Analogues of this compound, specifically those containing two ester functionalities, can undergo intramolecular cyclization reactions to form cyclic compounds. These reactions are important for the synthesis of five- and six-membered rings.

The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.orglibretexts.orglibretexts.org This reaction is typically promoted by a strong base, such as sodium ethoxide. pw.live The mechanism involves the deprotonation of an α-carbon to one of the ester groups, forming an enolate. libretexts.orglibretexts.org This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. libretexts.orglibretexts.orgpw.live Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester. libretexts.orglibretexts.org

The reaction is most effective for the formation of five- and six-membered rings due to their inherent steric stability. wikipedia.orglibretexts.orglibretexts.org 1,6-diesters will form five-membered rings, while 1,7-diesters will yield six-membered rings. wikipedia.orglibretexts.org The resulting cyclic β-keto ester can be further manipulated, for example, through alkylation and decarboxylation, to produce substituted cyclopentanones and cyclohexanones. libretexts.orglibretexts.org

Malonate esters are valuable precursors in cyclocondensation reactions with dinucleophiles to generate a variety of heterocyclic compounds. nih.govresearchgate.net These reactions typically involve the reaction of the malonate derivative with a compound containing two nucleophilic centers, such as ureas, amidines, or 2-aminopyridine. nih.gov

The reaction conditions for these cyclocondensations can vary significantly. Less reactive malonates, like diethyl malonate, often require high temperatures or the presence of a basic catalyst to react with 1,3-dinucleophiles. nih.govresearchgate.net More reactive malonate derivatives, such as malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, can react at lower temperatures. nih.govresearchgate.net These reactions provide a versatile route to six-membered heterocycles possessing a 1,3-dicarbonyl moiety or its enol tautomer. nih.gov For example, the reaction of a substituted malonate with a phenol (B47542) derivative at high temperatures can lead to the formation of coumarins. nih.gov

Friedel-Crafts Reactions Utilizing Malonate Derivatives

The Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. These reactions are typically categorized as alkylations and acylations, involving the substitution of an aromatic proton with an alkyl or acyl group, respectively. While direct Friedel-Crafts reactions on this compound itself are not extensively documented in readily available literature, the principles of these reactions can be applied to understand the reactivity of its constituent parts and related malonate derivatives.

In a typical Friedel-Crafts acylation, an acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). youtube.com The catalyst polarizes the acylating agent, generating a highly electrophilic acylium ion. youtube.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate, which subsequently loses a proton to restore aromaticity and yield the final ketone product. youtube.com

Malonate derivatives can be involved in Friedel-Crafts type reactions in several ways. For instance, arylmalonates can be synthesized via reactions that share mechanistic similarities. More relevant to the subject compound, the activated p-methoxyphenyl ring could theoretically undergo Friedel-Crafts acylation. However, the presence of the α,β-unsaturated system and the ester functionalities could lead to complex side reactions or catalyst inhibition. The Lewis acid catalyst could coordinate with the carbonyl oxygens of the malonate group, potentially deactivating the molecule or promoting alternative reaction pathways.

Research into the diacylation of other activated aromatic systems, such as 2,7-dimethylnaphthalene, demonstrates that Friedel-Crafts reactions can yield mixtures of isomers, with the product distribution influenced by steric and electronic factors. rsc.org A similar complexity would be expected if this compound were subjected to such conditions.

Studies on SNV Intermediates in Reactions of Methoxybenzylidene Meldrum's Acid Analogues

The study of reaction mechanisms, such as nucleophilic vinylic substitution (SNV), provides significant insight into the reactivity of compounds like this compound. Research on analogous structures, particularly methoxybenzylidene Meldrum's acid, reveals detailed mechanistic pathways that are directly relevant.

Investigations into the reaction of thiomethoxybenzylidene Meldrum's acid and its methoxy (B1213986) analogue (5-OMe) with various nucleophiles have shown that these reactions proceed via a two-step addition-elimination SNV mechanism. researchgate.net A key finding from these studies is the accumulation of a tetrahedral intermediate to detectable levels, allowing for the kinetic characterization of the elementary steps of the reaction. researchgate.net

For the reactions with thiolate ions, researchers were able to determine the rate constants for the initial nucleophilic addition (k₁), its reverse (k₋₁), and the subsequent conversion of the intermediate to the final products (k₂). researchgate.net In contrast, for reactions with alkoxide ions, only the rate constants for the formation and reversion of the intermediate (k₁ and k₋₁) could be obtained, as the intermediate did not proceed to the expected substitution products. researchgate.net

Comparative studies between methoxybenzylidene Meldrum's acid (5-OMe), thiomethoxybenzylidene Meldrum's acid (5-SMe), and the parent benzylidene Meldrum's acid (5-H) have provided new insights into structure-reactivity relationships. researchgate.net These comparisons have helped to clarify the relative importance of steric hindrance and the π-electron donor effects of the methoxy (MeO) versus the thiomethoxy (MeS) group. researchgate.net The results from these studies also lend support to the suggestion that soft-soft interactions, such as between a thiolate ion nucleophile and a vinylic substrate bearing a soft MeS group, can increase the intrinsic rate constants for nucleophilic addition. researchgate.net

While the reactions involving OH⁻ and water are believed to follow the same mechanistic pathway, the corresponding intermediates remain at steady-state levels. Consequently, only the rate constants for the initial nucleophilic attack (k₁) were measurable for these reactions. researchgate.net

The kinetic data from these studies on analogous compounds provide a quantitative framework for understanding the reactivity of the carbon-carbon double bond in this compound towards nucleophiles.

Reaction Step Rate Constant Nucleophile Observation
Nucleophilic Additionk₁Thiolate IonsDetermined
Intermediate Reversionk₋₁Thiolate IonsDetermined
Intermediate to Productk₂Thiolate IonsDetermined
Nucleophilic Additionk₁Alkoxide IonsDetermined
Intermediate Reversionk₋₁Alkoxide IonsDetermined
Intermediate to Productk₂Alkoxide IonsNot Observed
Nucleophilic Additionk₁OH⁻ / H₂ODetermined (Intermediate at steady-state)

Spectroscopic and Structural Characterization in Dimethyl P Methoxybenzylidene Malonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Dimethyl (p-methoxybenzylidene)malonate by providing detailed information about the chemical environment of each hydrogen and carbon atom.

Proton (¹H) NMR spectroscopy is used to identify the different types of protons and their connectivity within the molecule. Experimental data for this compound has been reported, confirming the presence and arrangement of the aromatic, vinylic, and methoxy (B1213986) protons. chemicalbook.com The signals corresponding to the two distinct methoxy groups (one on the phenyl ring and the two equivalent ester groups) are clearly resolved, as are the protons on the aromatic ring and the single vinylic proton. chemicalbook.com

Specific ¹H NMR spectral data obtained in deuterated chloroform (B151607) (CDCl₃) are detailed in the table below. chemicalbook.com

¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
7.72 Singlet 1H - Vinylic Proton (-CH=)
7.39 Doublet 2H 6.8 Aromatic Protons (ortho to -CH=)
6.90 Doublet 2H 6.8 Aromatic Protons (ortho to -OCH₃)
3.87 Singlet 3H - Phenyl Methoxy Protons (-OCH₃)

While ¹H NMR data is available, detailed experimental Carbon-13 (¹³C) NMR data, which would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule, were not found in the reviewed scientific literature for this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Despite the utility of this technique, a search of the available scientific literature and structural databases did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental information regarding its solid-state conformation, crystal system, and packing arrangement is not available.

Other Spectroscopic Techniques (e.g., Infrared Spectroscopy, Mass Spectrometry)

Alongside NMR, other spectroscopic methods provide complementary structural information.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, one would expect to observe characteristic absorption bands corresponding to C=O stretching from the ester groups, C=C stretching from the aromatic ring and the alkene moiety, and C-O stretching from the ether and ester functionalities. However, specific, citable experimental IR peak data (in cm⁻¹) for this compound could not be identified in the reviewed literature.

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 250.25 g/mol . nih.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to analyze compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center shows the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 250. nih.gov Key fragments are observed at m/z 190 and 151. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) identifies the protonated molecule ([M+H]⁺) at m/z 251.0914. nih.gov Collision-induced dissociation (CID) of this precursor ion results in several daughter ions, providing insight into the molecule's structure. nih.gov

Mass Spectrometry Fragmentation Data for this compound

Technique Precursor Ion (m/z) Key Fragment Ions (m/z) Data Source
GC-MS 250 (M⁺) 190, 151 NIST nih.gov

Computational Chemistry in Structural and Conformational Analysis

Computational chemistry provides theoretical insights into molecular structure, stability, and properties. Methods such as Density Functional Theory (DFT) can be used to calculate optimized molecular geometries, predict spectroscopic data (NMR, IR), and analyze electronic properties like orbital energies and charge distribution.

Conformational analysis, a key application of computational chemistry, could be used to investigate the rotational barriers around the single bonds in this compound. Such studies would help identify the most stable (lowest energy) conformations of the molecule in the gas phase, providing a theoretical complement to experimental data.

However, a thorough review of the scientific literature revealed no specific computational studies focused on the structural and conformational analysis of this compound. Therefore, theoretical data on its preferred conformations, rotational energy barriers, and predicted spectroscopic properties are not available.

Applications in Advanced Organic Synthesis

Dimethyl (p-methoxybenzylidene)malonate as a Building Block for Complex Molecules

The strategic placement of functional groups in this compound makes it an invaluable precursor for creating intricate molecules. ontosight.ai Its activated double bond and diester moiety allow for a range of chemical transformations, establishing it as a foundational component in multistep synthetic sequences.

Synthesis of Pharmaceuticals and Bioactive Molecules

The arylidene malonate scaffold, of which this compound is a prime example, is integral to the synthesis of various biologically active compounds. Research has demonstrated that derivatives of arylidene malonates can act as potent inhibitors of critical biological pathways. For instance, a series of arylidene malonate analogs were synthesized and evaluated for their ability to inhibit Toll-like receptor 4 (TLR4) signaling, a key pathway in inflammatory responses. nih.gov

The synthesis of these derivatives, including the p-methoxy substituted variant, is typically achieved through a piperidine-catalyzed Knoevenagel condensation between the corresponding aldehyde (p-anisaldehyde) and dimethyl malonate. nih.gov The resulting this compound can then be further modified, for example, by hydrolysis of the ester groups to form the corresponding diacid, to explore structure-activity relationships. nih.gov

Table 1: Synthesis Yield of this compound
ReactantsCatalystProductYieldReference
p-Anisaldehyde, Dimethyl malonatePiperidine (B6355638)This compound66% nih.gov

This strategic use of this compound and its analogs provides a pathway to novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. nih.gov

Applications in Agrochemical Design

While specific, publicly documented examples of this compound's direct application in the synthesis of commercial agrochemicals are not extensively detailed in readily available literature, its role as a versatile intermediate is acknowledged. ontosight.ai The structural motifs accessible from this compound are relevant to the design of pesticides and herbicides. The core chemical reactivity that makes it useful in pharmaceuticals is transferable to the creation of new agrochemical candidates, where complex organic molecules are often required to achieve desired efficacy and selectivity.

Heterocyclic Compound Synthesis

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The electron-deficient double bond and the malonate group can participate in various cyclization and condensation reactions to form stable ring systems.

Pyridine (B92270) and Coumarin (B35378) Scaffolds

Coumarins: The synthesis of coumarin derivatives, a class of compounds with significant biological properties, can be achieved using malonate derivatives. mdpi.com The Knoevenagel condensation, a key reaction in coumarin synthesis, often involves the reaction of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound like dimethyl malonate. mdpi.comnih.gov While direct use of pre-formed this compound for coumarin synthesis is less common than the in-situ reaction, the underlying chemistry highlights the importance of the malonate and aldehyde precursors from which it is derived. For example, various substituted salicylaldehydes are condensed with dimethyl malonate in the presence of a catalyst to form coumarin-3-carboxylates. nih.gov

Pyridines: The construction of pyridine rings, another critical scaffold in medicinal chemistry, can be accomplished through multicomponent reactions. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia source. organic-chemistry.orgmdpi.com While not a direct reactant, the structural elements of this compound (an aldehyde precursor and a malonate) are fundamental to this and related pyridine syntheses like the Bohlmann-Rahtz synthesis. organic-chemistry.org

Other Heterocyclic Systems

The utility of arylidene malonates extends to the synthesis of other heterocyclic systems. The reactive nature of the carbon-carbon double bond in this compound makes it an excellent Michael acceptor. This reactivity allows for conjugate addition reactions with various nucleophiles, which can be the initial step in the construction of more complex heterocyclic frameworks. This approach is a cornerstone of synthetic strategies aimed at building diverse molecular libraries for drug discovery and materials science.

Preparation of Trisubstituted Alkenes and Functionalized Derivatives

This compound is itself a trisubstituted alkene, and its core structure serves as a template for creating a variety of other highly functionalized derivatives. The existing double bond can be manipulated, or the molecule can undergo reactions at the ester groups or the aromatic ring to yield new compounds.

Palladium-catalyzed alkene difunctionalization reactions, for example, represent a powerful method for creating complex cyclopentane (B165970) derivatives from malonate nucleophiles and alkenes tethered to aryl or alkenyl triflates. nih.gov These reactions generate two new carbon-carbon bonds and can establish up to three stereocenters with high diastereoselectivity. nih.gov This methodology underscores the potential to use the malonate portion of a molecule like this compound as a nucleophile in advanced C-C bond-forming reactions, leading to highly substituted and stereochemically rich products.

Table 2: Characterization Data for this compound
PropertyDataReference
IUPAC Name dimethyl 2-[(4-methoxyphenyl)methylidene]propanedioate nih.gov
Molecular Formula C₁₃H₁₄O₅ ncats.io
Molecular Weight 250.25 g/mol nih.gov
¹H NMR (CDCl₃) δ 7.72 (s, 1H), 7.39 (d, J = 6.8 Hz, 2H), 6.90 (d, J = 6.8 Hz, 2H), 3.87 (s, 3H), 3.84 (s, 6H) nih.gov

The strategic application of modern synthetic methods to the this compound scaffold enables the generation of diverse functionalized derivatives, expanding its utility in the creation of novel materials and bioactive molecules.

Pharmacological and Biomedical Research

Biological Activities of Dimethyl (p-methoxybenzylidene)malonate Derivatives

The core structure of benzylidene malonate serves as a scaffold for developing compounds with diverse pharmacological effects. Studies have demonstrated that derivatives of this parent molecule possess significant anti-inflammatory, antitumor, antiplasmodial, bactericidal, and antiviral properties.

Derivatives of arylidene malonate, including the p-methoxybenzylidene variant, have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling, a key pathway in the inflammatory response. One study identified a lead arylidene malonate compound that suppresses the production of inflammatory mediators induced by lipopolysaccharide (LPS). This compound was shown to inhibit the production of nuclear factor-kappaB (NF-κB), tumor necrosis factor (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO). The inhibitory effects were observed in the nanomolar to low-micromolar range, indicating significant potency.

Derivative ClassTarget PathwayInhibited MediatorsPotency Range
Arylidene MalonatesTLR4 SignalingNF-κB, TNF-α, IL-1β, NOnM to low µM

This table summarizes the anti-inflammatory activity of arylidene malonate derivatives.

While direct experimental studies on the antitumor activity of this compound are limited, research on structurally related benzylidene derivatives suggests potential anticancer applications.

In silico studies on benzylidenemalononitrile (B1330407) derivatives predicted significant antineoplastic activity, particularly against breast cancer. nih.gov Molecular docking simulations suggested that these compounds could bind to and inhibit key human cancer targets, including HER2 and EGFR. nih.gov Another class of related compounds, 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-ones, was found to effectively induce apoptosis in various cancer cell lines while remaining selective and non-toxic to normal cells. nih.gov Furthermore, 4-benzylidene-2-methyl-oxazoline-5-one has demonstrated cytotoxic effects against MCF-7 breast cancer cells. umz.ac.irumz.ac.ir These findings highlight the potential of the benzylidene moiety as a pharmacophore in the design of novel anticancer agents.

Derivative ClassResearch TypeKey FindingsPotential Cancer Targets
BenzylidenemalononitrilesIn silicoPredicted antineoplastic activity for breast cancer. nih.govHER2, EGFR, FPPS nih.gov
5-Benzylidene-1,3-thiazolidin-4-onesIn vitroInduced apoptosis in cancer cells; tumor-selective. nih.govNot specified
4-Benzylidene-2-methyl-oxazoline-5-oneIn vitroExhibited cytotoxic effects on MCF-7 cells. umz.ac.irumz.ac.irNot specified

This table presents research findings on the anticancer potential of various benzylidene derivatives.

The benzylidene scaffold is present in various compounds investigated for their antimicrobial properties. In the context of antiplasmodial activity, derivatives of (Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-one have been evaluated against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.govresearchgate.net Several compounds showed good antiplasmodial effects, with the most active derivative exhibiting a 50% inhibitory concentration (IC50) value of 2.3 µM. nih.govresearchgate.net

Regarding bactericidal effects, derivatives of 2-benzylidene-3-oxobutanamide have shown significant activity against drug-resistant bacteria. nih.gov Certain compounds were particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA) and Multidrug-resistant Acinetobacter baumannii (MDR-AB), with a minimum inhibitory concentration (MIC) as low as 2 μg/mL against MRSA. nih.gov Additionally, 4-benzylidene-2-methyl-oxazoline-5-one has demonstrated both bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria. umz.ac.irumz.ac.ir

ActivityDerivative ClassTarget OrganismPotency (IC50 / MIC)
Antiplasmodial(Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-onePlasmodium falciparum (3D7)IC50: 2.3 µM nih.govresearchgate.net
Bactericidal2-benzylidene-3-oxobutanamideStaphylococcus aureus (MRSA)MIC: 2 µg/mL nih.gov
Bactericidal4-benzylidene-2-methyl-oxazoline-5-oneGram-positive & Gram-negative bacteriaNot specified umz.ac.irumz.ac.ir

This table outlines the antiplasmodial and bactericidal activities of different classes of benzylidene derivatives.

Research into the antiviral potential of benzylidene derivatives has identified promising candidates. Specifically, a series of benzylidene-acrylohydrazide derivatives were synthesized and evaluated for their ability to inhibit the replication of the Chikungunya virus (CHIKV) in Vero cells. nih.gov This research led to the identification of novel antiviral compounds with EC50 values in the low micromolar range, providing a basis for the further development of specific treatments against this re-emerging arbovirus. nih.gov

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For arylidene malonate derivatives, SAR studies have been performed to elucidate the structural features essential for their anti-inflammatory activity. These investigations involve synthesizing a series of analogs by modifying different parts of the molecule, such as the substituents on the aromatic ring.

For instance, in the study of anti-inflammatory arylidene malonates, various aldehydes were used in Knoevenagel condensation with dimethyl malonate to produce a library of derivatives. By comparing the inhibitory activity of these compounds against TLR4 signaling, researchers can determine which chemical groups and substitution patterns enhance or diminish potency. This systematic approach allows for the rational design of more effective and specific anti-inflammatory agents.

Similarly, SAR studies on benzylidene-acrylohydrazide derivatives as anti-CHIKV agents have helped to clarify the structural requirements for antiviral activity, guiding the design of new compounds with improved efficacy. nih.gov

Targeting Specific Enzymes or Receptors in Disease Management

The therapeutic effects of this compound derivatives are often linked to their ability to interact with specific molecular targets, such as enzymes or receptors, that are critical in disease pathways.

As noted, a key mechanism for the anti-inflammatory action of arylidene malonates is the inhibition of the TLR4 signaling pathway. The proposed mechanism involves the compound targeting the TLR4-MD-2 interface, which is crucial for receptor activation by LPS. By disrupting this interaction, the derivatives block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

In the context of anticancer research, in silico studies of benzylidenemalononitrile derivatives have suggested their potential to target and inhibit receptor tyrosine kinases like HER2 and EGFR, as well as the enzyme farnesyl pyrophosphate synthase (FPPS), all of which are important targets in oncology. nih.gov This targeted inhibition could disrupt cancer cell proliferation and survival pathways.

Material Science and Photoprotection Research

Dimethyl (p-methoxybenzylidene)malonate as a UV Stabilizer (UV Absorber)

This compound is a specialized chemical compound recognized for its efficacy as an ultraviolet (UV) light stabilizer. chemicalbook.comontosight.ai It functions primarily as a UV absorber, demonstrating excellent absorption capacity, particularly within the UVB portion of the electromagnetic spectrum. chemicalbook.com A key advantage of this compound is that it is colorless and does not form colored complexes with metal ions, which prevents discoloration even at high concentrations within a resin. chemicalbook.com This characteristic makes it highly suitable for applications where color neutrality is critical. chemicalbook.com

The primary mechanism by which this compound and related benzylidene malonate compounds protect materials from UV degradation is through a process of electronic excitation. The molecular structure of the compound, specifically the benzylidene malonate group, is designed to have strong absorbance in the UV spectrum. When exposed to UV radiation, the molecule absorbs the high-energy photons, causing an electronic transition to a higher energy state. This absorbed energy is then rapidly dissipated and converted into a less harmful form, such as thermal energy. This process effectively prevents the UV radiation from reaching the polymer matrix and initiating degradation reactions that can lead to changes in color, loss of gloss, and mechanical failure.

The photostability of the compound is crucial for its function. By absorbing and safely dissipating UV energy, it protects not only the host material but also maintains its own structural integrity over time, allowing for long-term photoprotection. Research on similar compounds, such as Dioctyl 4-methoxybenzylidenemalonate (DOMBM), has shown that the deactivation process from its excited state is predominantly through internal conversion back to the ground state, with a negligible quantum yield of intersystem crossing to the triplet state. paint.org This rapid and efficient internal conversion pathway is a key feature of its photostability, minimizing the opportunity for photochemical side reactions that could consume the absorber or generate harmful radicals. paint.org

This compound is incorporated into a diverse range of polymeric materials and coating systems to enhance their durability and lifespan upon exposure to sunlight. ontosight.ai Its compatibility with various substrates and its colorless nature make it a versatile additive. chemicalbook.com

In the plastics industry, it is recommended for use in a variety of polymers. chemicalbook.com These applications are summarized in the table below.

Table 1: Polymer Systems Utilizing this compound

Polymer TypeCommon Abbreviation
Polyvinyl ChloridePVC
Polyesters
PolycarbonatePC
Polyamides
Styrene Plastics
Ethylene-Vinyl Acetate CopolymersEVA
Cellulosics

The compound is particularly noted for its use in rigid PVC applications. chemicalbook.com

In the coatings sector, this compound is employed in both solvent-borne and UV-cured systems. chemicalbook.com It is used in general industrial coatings and is especially recommended for clear coats and other varnishes where high color retention is a primary requirement. chemicalbook.com

Computational and Theoretical Studies in Dimethyl P Methoxybenzylidene Malonate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of Dimethyl (p-methoxybenzylidene)malonate. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

The electronic structure is fundamentally described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

Global reactivity descriptors, derived from the energies of the frontier orbitals, offer a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule. scispace.com The MEP map is color-coded to represent regions of varying electron density, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-deficient areas (positive potential) that are prone to nucleophilic attack. For this compound, the electron-rich regions are expected to be located around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, while the electron-deficient regions would be associated with the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

ParameterValue (Illustrative)Description
EHOMO -6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO -1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.7 eVEnergy difference between HOMO and LUMO
Electronegativity (χ) 4.15 eVTendency to attract electrons
Chemical Hardness (η) 2.35 eVResistance to change in electron distribution
Global Electrophilicity (ω) 3.67 eVElectrophilic nature of the molecule

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific quantum chemical calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational landscape of this compound. The molecule possesses several rotatable single bonds, leading to a variety of possible spatial arrangements or conformers.

Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic scan of the potential energy surface by rotating specific bonds. This allows for the identification of stable conformers and the transition states that connect them. The results of such an analysis are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Table 2: Key Dihedral Angles and Conformational Data for this compound (Hypothetical)

Dihedral AngleDescriptionStable Conformer (Angle)Energy Barrier (kcal/mol)
O=C-C=C Orientation of the ester groups relative to the double bond~0° (planar), ~180° (planar)2-4
C-C-O-CH3 Orientation of the methyl group of the ester~180° (anti)1-2
C-Car-O-CH3 Orientation of the methoxy group relative to the aromatic ring~0° (planar)3-5

Note: This table presents hypothetical data to illustrate the type of information obtained from a conformational analysis. The actual values would require specific computational studies.

Prediction of Reactivity and Reaction Pathways

Theoretical methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of reactions in which it participates. The electronic structure calculations described in section 8.1 provide initial clues about its reactivity. For example, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

This compound is typically synthesized via the Knoevenagel condensation. Computational studies can model the reaction pathway of this condensation, identifying the transition states and intermediates involved. This provides a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions.

Furthermore, the reactivity of the α,β-unsaturated system in this compound can be explored. This part of the molecule is susceptible to nucleophilic addition reactions, such as the Michael addition. Computational modeling can predict the activation energies for such reactions with various nucleophiles, thereby assessing the compound's susceptibility to different chemical transformations.

In Silico Evaluation of Environmental Fate and Toxicity

In silico methods, which are computational models, are increasingly used to predict the environmental fate and potential toxicity of chemical compounds. These approaches are valuable for screening new and existing chemicals for their potential environmental impact. wikipedia.org For this compound, various endpoints can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or environmental properties. frontiersin.org For environmental fate, properties such as biodegradability, bioaccumulation potential (logKow), and soil sorption coefficient (Koc) can be estimated. These parameters help in assessing how the compound will behave and persist in the environment.

In the realm of ecotoxicity, QSAR models can predict the toxicity of the compound to various aquatic organisms, such as fish, daphnia, and algae. Human health toxicity endpoints, including mutagenicity, carcinogenicity, and skin sensitization, can also be evaluated using in silico tools. Platforms like VEGA-QSAR provide a suite of models for predicting these properties. vegahub.euresearchgate.net The reliability of these predictions is often assessed through an applicability domain analysis, which determines if the model is suitable for the specific chemical being evaluated. mdpi.com

Table 3: Predicted Environmental Fate and Ecotoxicity Profile of this compound (Illustrative In Silico Data)

EndpointPredicted Value (Illustrative)Model Used (Example)Interpretation
Ready Biodegradability Not readily biodegradableVEGA-SARpyMay persist in the environment
Bioaccumulation Factor (BCF) ModerateVEGA BCF modelPotential to accumulate in aquatic organisms
Fish Acute Toxicity (96h LC50) 15 mg/LQSAR modelModerately toxic to fish
Daphnia Acute Toxicity (48h EC50) 25 mg/LQSAR modelSlightly toxic to daphnia
Algae Growth Inhibition (72h EC50) 10 mg/LQSAR modelModerately toxic to algae
Ames Mutagenicity Non-mutagenicVEGA-Ames test modelUnlikely to cause genetic mutations

Note: The data presented in this table are for illustrative purposes and would need to be generated using specific in silico toxicology platforms.

Environmental and Sustainable Chemistry Aspects

Green Synthesis Methodologies

The traditional synthesis of Dimethyl (p-methoxybenzylidene)malonate often involves the Knoevenagel condensation, which can utilize volatile organic solvents and require energy-intensive processes. nih.govnih.gov To align with the principles of green chemistry, research has been directed towards developing more environmentally benign synthesis methods.

A significant advancement in the green synthesis of related arylidene malonates is the move towards solvent-free and aqueous reaction media. Solvent-free reactions, often facilitated by techniques such as ball milling, can significantly reduce the environmental impact by eliminating the need for organic solvents, which are often flammable, toxic, and difficult to recycle. uwc.ac.za In this approach, the reactants are milled together, and the mechanical energy drives the chemical reaction.

Similarly, conducting the Knoevenagel condensation in aqueous media presents a more sustainable alternative. mdpi.comnih.gov Water is a non-toxic, non-flammable, and readily available solvent. The use of catalysts like boric acid in aqueous ethanol (B145695) has been shown to be effective for the synthesis of Knoevenagel condensation products. mdpi.com Furthermore, catalyst systems like NiCu@MWCNT nanohybrids have been successfully used in water/methanol mixtures for the synthesis of similar compounds. nih.gov These methods not only reduce the reliance on hazardous solvents but can also lead to simpler purification processes and higher yields.

Table 1: Comparison of Green Synthesis Methodologies for Knoevenagel Condensation

MethodologyCatalyst ExampleSolvent/ConditionsKey Advantages
Aqueous Media Boric AcidAqueous EthanolReduced toxicity, readily available solvent, potentially simpler workup. mdpi.com
Aqueous Media NiCu@MWCNTWater/MethanolHigh yields, potential for catalyst recycling. nih.gov
Solvent-Free Porous Organic PolymersBall MillingElimination of organic solvents, reduced waste, energy efficiency. uwc.ac.za

Biocatalysis, utilizing enzymes or whole organisms, offers a highly selective and environmentally friendly route for chemical synthesis. While the direct enzymatic synthesis of this compound is not yet widely reported, related research shows significant promise. For instance, the bioreduction of the C=C double bond in 2-(4-methoxybenzylidene)malononitrile has been successfully achieved using the marine-derived fungus Penicillium citrinum. unifap.br This demonstrates the potential for biological systems to perform specific transformations on the benzylidene malonate scaffold.

Furthermore, enzymes like Candida antarctica lipase (B570770) B have been effectively used in the solvent-less synthesis of malonate-based polyesters from dimethyl malonate, showcasing the utility of enzymatic processes for reactions involving malonate esters. whiterose.ac.uk These approaches operate under mild conditions, reduce the formation of byproducts, and are highly specific, making them attractive alternatives to traditional chemical methods.

Sustainable Production and Application Practices

A key sustainable application of this compound is its use as a UV stabilizer. ontosight.aiuvabsorber.com When incorporated into plastics, coatings, and other polymeric materials, it absorbs harmful ultraviolet radiation, preventing the degradation and discoloration of the material. uvabsorber.comchemicalbook.com This extends the functional lifespan of these products, thereby reducing the frequency of replacement and the generation of waste. This preventative role contributes to resource conservation and a more circular economy.

Considerations for Environmental Impact and Mitigation

Despite its benefits, the environmental impact of this compound requires careful consideration. Studies on the environmental fate of related compounds, such as diethyl malonate, have been conducted to understand their persistence and toxicity. osti.gov While specific data for this compound is limited, information from regulatory bodies indicates that it is toxic to aquatic life with long-lasting effects.

Mitigation of these potential environmental impacts can be approached from several angles. The implementation of green synthesis and production practices is a primary mitigation strategy, as it reduces the potential for release into the environment. Furthermore, exploring the biodegradability of this compound and its breakdown products is crucial for understanding its long-term environmental fate. nih.gov Future research could also focus on the design of equally effective but more biodegradable UV stabilizers to minimize environmental persistence.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The primary route to synthesizing Dimethyl (p-methoxybenzylidene)malonate is the Knoevenagel condensation of dimethyl malonate with p-anisaldehyde. While effective, future research is focused on optimizing this process and exploring entirely new synthetic methodologies for this and other malonate derivatives.

Key areas of exploration include:

Catalyst Development: Research is ongoing to identify more efficient and reusable catalysts for the Knoevenagel condensation. This includes exploring solid acid catalysts, ionic liquids, and novel organocatalysts to improve reaction rates, yields, and ease of product purification.

Flow Chemistry: The application of continuous flow chemistry presents a significant opportunity to enhance the synthesis process. researchgate.net Flow reactors can offer superior control over reaction parameters like temperature and mixing, potentially leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. researchgate.net

Electrochemical Methods: Electrochemistry is emerging as a powerful tool in organic synthesis. For instance, research has demonstrated the synthesis of a cobalt complex catalyst via electrochemical means, which effectively catalyzes the creation of dimethyl malonate from dichloromethane. rsc.org Exploring similar electro-organic routes could lead to novel pathways for producing substituted malonates like this compound.

A comparison of potential synthetic approaches is outlined in the table below.

Synthetic ApproachPotential AdvantagesResearch Focus
Optimized Knoevenagel Condensation High yields, well-understood mechanismDevelopment of reusable, highly active catalysts; solvent-free or green solvent conditions.
Continuous Flow Chemistry Enhanced process control, improved safety, scalability, higher throughput.Reactor design, optimization of reaction parameters (flow rate, temperature), integration with purification. researchgate.net
Electrochemical Synthesis Mild reaction conditions, reduced use of chemical reagents, novel reactivity.Catalyst generation, development of selective carbon-carbon bond formation methods. rsc.org

Development of New Biomedical Applications

While this compound itself is primarily known for industrial applications, its core chemical structure is a recurring motif in compounds of significant biomedical interest. Future research is aimed at leveraging this structural backbone to develop new therapeutic agents.

A study on arylidene malonate derivatives has identified them as potential inhibitors of Toll-like receptor 4 (TLR4) signaling. nih.gov This is significant because TLR4 activation by lipopolysaccharides (LPS) can lead to an inflammatory response. nih.gov The study performed structure-activity relationship (SAR) analyses on a series of derivatives, revealing that specific substitutions on the benzylidene ring were crucial for inhibitory activity. nih.gov For example, compounds with strong electron-withdrawing groups showed potent activity. nih.gov

Future biomedical research directions include:

Anti-Inflammatory Agents: Synthesizing and screening a library of this compound analogs to optimize TLR4 inhibition. nih.gov This could lead to new treatments for inflammatory conditions.

Drug Delivery Systems: The p-methoxybenzylidene group is used as a pH-sensitive protecting group in other molecular systems, such as hydrogels for drug delivery. mdpi.com Research could explore incorporating the this compound moiety into polymers or hydrogels, creating materials that can release therapeutic payloads in response to specific pH changes, such as those found in tumor microenvironments or intracellular compartments. mdpi.com

The table below summarizes the inhibitory concentrations (IC50) of selected arylidene malonate derivatives against LPS-induced nitric oxide (NO) production, indicating their anti-inflammatory potential. nih.gov

CompoundSubstituent on Benzylidene RingIC50 (μM) for NO Inhibition
Compound 5 2-methoxy1.1 ± 0.1
Compound 6 4-nitro0.8 ± 0.1
Compound 7 4-fluoro0.9 ± 0.1
Compound 10 (p-methoxy analog) 4-methoxy1.3 ± 0.1

Data sourced from a study on arylidene malonate derivatives as TLR4 signaling inhibitors. nih.gov

Advances in Material Science Utilization

This compound is well-established as a UV absorber, marketed under trade names like Cyasorb UV 1988 and Sanduvor PR 25. ontosight.aicymitquimica.com It is valued for its strong absorption in the UVB range and its inability to form colored complexes with metal ions. chemicalbook.com It is used to protect materials such as PVC, polyesters, polyamides, and coatings from degradation by UV light. chemicalbook.com

Future research in material science is focused on expanding and enhancing its utility:

High-Performance Polymers: Investigating the incorporation of this compound into advanced polymer systems, such as high-performance plastics and composites used in demanding aerospace and automotive applications, to improve their long-term durability and weather resistance.

UV-Cured Systems: Further optimization of its use in UV-cured coatings and inks, where its color neutrality is a significant advantage. chemicalbook.com Research could focus on how it interacts with different photoinitiators and monomers to maximize curing efficiency while providing robust UV protection.

Malonate-Based Polymers: Exploring the use of dimethyl malonate and its derivatives as monomers for novel polyesters. Research has shown that malonate polyesters can be synthesized via enzyme catalysis and exhibit properties useful for applications like metal chelation. rsc.org This opens the door to creating functional polymers where the UV-absorbing properties of the p-methoxybenzylidene group are integrated directly into the polymer backbone.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, from synthesis planning to materials discovery. nih.govresearchgate.net For a compound like this compound, these computational tools offer several promising avenues for future exploration.

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their properties to predict the characteristics of new, unsynthesized molecules. nih.gov This could be used to design derivatives of this compound with enhanced UV absorption spectra, better solubility in specific polymers, or improved biomedical activity.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for complex molecules. nih.gov These tools could be applied to devise more sustainable or cost-effective manufacturing processes for this compound and its derivatives. researchgate.net

High-Throughput Screening: In the context of biomedical applications, AI can analyze biological data to identify potential drug targets and screen virtual libraries of compounds for potential hits, dramatically accelerating the early stages of drug discovery. nih.govyoutube.com This could rapidly identify malonate derivatives with high potential for development as anti-inflammatory agents or other therapeutics.

Comprehensive Green Chemistry Design for Malonate Derivatives

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. Future research on this compound and its derivatives will heavily focus on creating more sustainable lifecycles for these compounds.

Key research goals include:

Benign Solvents: The industrial synthesis of related compounds often relies on traditional organic solvents. uniba.it A key goal is to replace these with greener alternatives, such as water, supercritical CO2, or bio-based solvents, for the Knoevenagel condensation step.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Research into enzyme-catalyzed routes, such as the use of lipases for creating malonate polyesters, provides a template for developing biocatalytic syntheses of this compound itself. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic cycles.

Renewable Feedstocks: A long-term goal is to source the chemical precursors for this compound, such as p-anisaldehyde and dimethyl malonate, from renewable biomass instead of petrochemical sources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl (p-methoxybenzylidene)malonate, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation between dimethyl malonate and p-methoxybenzaldehyde. Catalysts such as piperidine or acetic acid are used to facilitate the reaction. Purification typically involves column chromatography (silica gel, eluted with dichloromethane or ethyl acetate/hexane mixtures) to isolate the product. Crystallization from ethanol or methanol yields high-purity crystals suitable for X-ray diffraction analysis . Monitoring reaction progress via TLC and confirming structure with 1H^1 \text{H}-NMR (e.g., characteristic vinyl proton at δ 7.8–8.2 ppm) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}-NMR identifies the methoxy group (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13C^{13} \text{C}-NMR confirms ester carbonyls (δ 165–170 ppm) .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretching) and ~1600 cm1^{-1} (C=C stretching) .
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.20 Å, C=C at ~1.34 Å) and dihedral angles between the malonate and aromatic moieties, confirming planar geometry .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzaldehyde moiety influence reaction efficiency in Knoevenagel condensations?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) on benzaldehyde enhance electrophilicity, accelerating condensation but potentially reducing yield due to side reactions. Electron-donating groups (e.g., methoxy) require longer reaction times but improve regioselectivity. Systematic studies using Hammett σ constants correlate substituent effects with reaction rates and yields. For example, p-nitrobenzaldehyde derivatives show 20% faster kinetics than p-methoxy analogs but require stricter pH control to avoid decarboxylation .

Q. What mechanistic insights explain the role of the active methylene group in alkylation or cycloaddition reactions?

  • Methodological Answer : The α-hydrogen of the malonate ester is deprotonated by bases (e.g., NaH, LDA) to form a resonance-stabilized enolate. Alkylation with electrophiles (e.g., allyl bromide) occurs at the central carbon, followed by ester hydrolysis to yield β-ketoesters. In cycloadditions, the electron-deficient double bond participates as a dienophile in Diels-Alder reactions, with regioselectivity governed by frontier molecular orbital interactions. Computational studies (DFT) validate charge distribution and transition-state geometries .

Q. How can discrepancies in reported yields from different acid catalysts be resolved?

  • Methodological Answer : Contradictions arise from catalyst choice (e.g., p-toluenesulfonic acid vs. acetic acid) and reaction conditions (solvent, temperature). For instance, p-toluenesulfonic acid in toluene under Dean-Stark conditions achieves 81% yield by removing water, while acetic acid in ethanol may yield 65–70% due to incomplete dehydration. Systematic optimization using Design of Experiments (DoE) methodologies identifies ideal catalyst loading (5–10 mol%) and temperature (110–135°C) for reproducibility .

Data Analysis and Experimental Design

Q. What strategies are recommended for analyzing competing reaction pathways in malonate-based syntheses?

  • Methodological Answer : Use kinetic profiling (e.g., in situ FTIR or 1H^1 \text{H}-NMR) to track intermediate formation. For example, competing Michael addition vs. Knoevenagel pathways can be distinguished by monitoring enolate vs. vinyl proton signals. High-throughput screening with varying solvents (polar aprotic vs. protic) and temperatures quantifies pathway dominance .

Q. How can computational modeling enhance the design of derivatives with tailored reactivity?

  • Methodological Answer : Molecular dynamics simulations predict steric and electronic effects of substituents. For instance, introducing bulky groups at the benzylidene position reduces rotational freedom, stabilizing transition states. QSAR models correlate substituent parameters (e.g., logP, polar surface area) with biological activity or catalytic performance .

Safety and Environmental Considerations

Q. What are the key hazards associated with handling this compound, and how can risks be mitigated?

  • Methodological Answer : The compound may cause skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood. Waste disposal should follow EPA guidelines for ester-containing compounds, as outlined in the LPS designation report for dimethyl malonate derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.